molecular formula C6H8F2O B6178334 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol CAS No. 2694728-58-8

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B6178334
CAS No.: 2694728-58-8
M. Wt: 134.12 g/mol
InChI Key: OCEARPHVDKHEPV-UHFFFAOYSA-N
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Description

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol . It is characterized by a bicyclo[1.1.1]pentane core structure with a difluoromethyl group and a hydroxyl group attached.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethyl group and the bicyclo[1.1.1]pentane core may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the difluoromethyl group and the hydroxyl group on the bicyclo[1.1.1]pentane core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-4(8)5-1-6(9,2-5)3-5/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEARPHVDKHEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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